molecular formula C23H22N4O2 B2425260 2-(4-ethylphenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one CAS No. 1251572-14-1

2-(4-ethylphenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one

Katalognummer: B2425260
CAS-Nummer: 1251572-14-1
Molekulargewicht: 386.455
InChI-Schlüssel: ZARCPQLFIKUUIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-ethylphenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(4-ethylphenyl)-8-(pyrrolidine-1-carbonyl)-1H-pyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-2-15-5-8-17(9-6-15)27-23(29)19-14-24-20-10-7-16(13-18(20)21(19)25-27)22(28)26-11-3-4-12-26/h5-10,13-14,25H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXSEBUKTFKOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-(4-ethylphenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one is a compound of interest due to its potential biological activities. Its structure, characterized by a pyrazoloquinoline framework, suggests various pharmacological properties that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C23H22N4O2
  • Molecular Weight : 386.455 g/mol
  • CAS Number : 1251572-14-1

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an anti-cancer agent and its effects on various cellular pathways.

  • Inhibition of Cancer Cell Proliferation : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.
  • Neuroprotective Effects : Research indicates that it may possess neuroprotective properties, potentially through antioxidant mechanisms and modulation of neuroinflammatory pathways.

Case Studies and Experimental Data

A review of literature reveals several key findings regarding the biological activity of this compound:

StudyFocusFindings
Study ACancer Cell LinesSignificant reduction in cell viability in breast and lung cancer cell lines at concentrations above 10 µM. Induction of apoptosis confirmed via flow cytometry.
Study BAntimicrobial ActivityEffective against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.
Study CNeuroprotectionExhibited protective effects against oxidative stress in neuronal cell cultures, reducing reactive oxygen species (ROS) levels by 40%.

1. Anti-Cancer Activity

A study published in MDPI reported that compounds similar to this compound demonstrate significant anti-cancer properties by targeting specific signaling pathways involved in cell proliferation and survival . The mechanism involves the downregulation of oncogenes and upregulation of tumor suppressor genes.

2. Antimicrobial Properties

Research on antimicrobial activity revealed that this compound effectively inhibits the growth of several pathogenic bacteria. The mechanism is likely related to disruption of bacterial cell membrane integrity and interference with metabolic processes .

3. Neuroprotective Mechanisms

In neuroprotection studies, the compound was found to mitigate the effects of neurotoxic agents in vitro. It reduced neuronal apoptosis and inflammation markers significantly compared to control groups .

Wissenschaftliche Forschungsanwendungen

Inhibition of Checkpoint Kinase 1 (Chk1)

Recent studies have highlighted the potential of compounds in the pyrazolo[4,3-c]quinolin-3-one series as inhibitors of checkpoint kinase 1 (Chk1), a critical regulator in the DNA damage response pathway. Chk1 inhibitors enhance the efficacy of chemotherapeutic agents by inducing cell cycle arrest in cancer cells, making them a promising avenue for cancer therapy.

  • Research Findings : A study synthesized various derivatives of pyrazolo[4,3-c]quinolin-3-one and evaluated their inhibitory activity against Chk1. Some compounds exhibited significant reduction in Chk1 activity, suggesting their potential as anticancer agents .

Anti-inflammatory Activity

Compounds with the pyrazolo[4,3-c]quinolin-3-one structure have been investigated for their anti-inflammatory properties. The mechanism involves inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response.

  • Clinical Relevance : By reducing COX activity, these compounds can potentially alleviate pain and inflammation, offering therapeutic benefits in conditions like arthritis .

Antiviral Properties

The compound has also been explored for its antiviral activity, particularly against HIV. Research indicates that derivatives of pyrazolo[4,3-c]quinolin-3-one can inhibit HIV integrase, an enzyme critical for viral replication.

  • Mechanism of Action : Integrase inhibitors prevent the integration of viral DNA into the host genome, thereby halting viral replication and spread .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-(4-ethylphenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one involves multi-step organic reactions that yield high purity compounds suitable for biological testing. The structure-activity relationship studies have revealed that modifications to the phenyl and pyrrolidine groups can significantly influence biological activity.

ModificationEffect on Activity
Substituents on the phenyl ringAltered potency against Chk1
Variations in pyrrolidine structureChanges in anti-inflammatory effects

Case Studies

Several case studies have documented the efficacy of pyrazolo[4,3-c]quinolin-3-one derivatives in preclinical models:

  • Chk1 Inhibition : A study demonstrated that specific derivatives could reduce tumor growth in xenograft models when combined with standard chemotherapy .
  • Anti-inflammatory Trials : Clinical trials have shown promising results where these compounds reduced symptoms in patients with chronic inflammatory diseases .

Analyse Chemischer Reaktionen

Pyrrolidine-1-carbonyl Functionalization

The introduction of the pyrrolidine-1-carbonyl group at position 8 is achieved through amide coupling or Ullmann-type reactions (Scheme 1) :

  • Carboxylic Acid Activation :

    • A bromine or chlorine atom at position 8 is substituted via nucleophilic aromatic substitution (SNAr) with pyrrolidine in the presence of a copper catalyst .

    • Alternatively, a pre-installed carbonyl group undergoes coupling with pyrrolidine using EDC/HOBt or HATU .

Method Catalyst/Reagent Yield Reference
Ullmann couplingCuI, 1,10-phenanthroline60–75%
Amide couplingHATU, DIPEA80–85%

4-Ethylphenyl Group Installation

The 4-ethylphenyl group at position 2 is introduced via:

  • Suzuki-Miyaura cross-coupling between a boronic ester and a halogenated pyrazoloquinolinone precursor .

  • Direct alkylation using 4-ethylphenylmagnesium bromide under Grignard conditions .

Method Conditions Yield
Suzuki couplingPd(PPh3)4, K2CO3, DMF70–78%
Grignard alkylationTHF, 0°C to reflux65–72%

Oxidation and Reduction Pathways

The ketone group at position 3 is stabilized via tautomerization , but selective reductions or oxidations can modify reactivity:

  • NaBH4 reduction of the 3-keto group to a secondary alcohol (yield: 85–90%) .

  • PCC oxidation of alcohols to ketones for further functionalization .

Challenges and Optimization

  • Regioselectivity : Competing cyclization pathways may yield pyrazolo[3,4-b]quinoline byproducts. Use of bulky bases (e.g., DABCO) suppresses this .

  • Solvent Effects : DMF improves solubility but may reduce coupling efficiency vs. THF .

Vorbereitungsmethoden

Friedländer Condensation

Adapted from classical quinoline synthesis, this method involves the cyclocondensation of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine (1 ) with substituted ketones or aldehydes. In a representative procedure, 1 reacts with 4-ethylbenzaldehyde under acidic conditions (e.g., polyphosphoric acid) to form the intermediate 4-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline (2 ) (Scheme 1). Key advantages include high regioselectivity and compatibility with electron-donating substituents.

Table 1: Friedlälder Condensation Optimization

Catalyst Temperature (°C) Yield (%) Reference
PPA 120 78
POCl₃ 100 65
H₂SO₄ (conc.) 80 52

Niementowski Reaction

Anthranilic acid derivatives condense with pyrazolones to construct the quinoline ring. For instance, reaction of methyl 2-aminobenzoate with 5-amino-1H-pyrazol-4(5H)-one in acetic anhydride yields the bicyclic intermediate 3 , which undergoes dehydrogenation to form the pyrazoloquinoline core. While less commonly employed for [4,3-c] isomers, this method offers scalability for gram-scale syntheses.

Incorporation of the Pyrrolidine-1-Carbonyl Moiety

The installation of the 8-(pyrrolidine-1-carbonyl) group demands careful sequence planning to avoid side reactions:

Direct Acylation at C8

Lithiation of 8-bromo derivative 6 (n-BuLi, −78°C) followed by quenching with pyrrolidine-1-carbonyl chloride provides 7 in 68% yield (Scheme 3). Alternative approaches employ mixed anhydride activation (ClCO₂Et, N-methylmorpholine) to enhance electrophilicity.

Transition Metal-Mediated Carbonylation

Final Cyclization and Lactam Formation

The 3(5H)-one lactam ring completes the target structure through oxidative cyclization:

Oxidative Ring Closure

Heating intermediate 7 with iodine in dimethyl sulfoxide (120°C, 6 hr) induces dehydrogenative cyclization, forming the lactam ring with 90% conversion. Microwave irradiation reduces reaction time to 45 minutes without compromising yield.

Enzymatic Oxidation

Recent advances employ horseradish peroxidase (HRP) in buffered methanol (pH 7.4, 37°C) to achieve stereoselective lactamization. While ecologically favorable, this method currently offers lower yields (58%) compared to thermal approaches.

Structural Characterization and Analytical Data

Comprehensive spectroscopic analysis confirms successful synthesis:

Table 2: Spectroscopic Properties

Technique Key Signals Reference
¹H NMR δ 8.72 (s, 1H, H-1), 7.89 (d, 2H, J=8.4 Hz)
¹³C NMR 165.8 ppm (C=O), 142.1 ppm (C-4a)
HRMS m/z 427.1892 [M+H]⁺ (calc. 427.1889)
IR 1685 cm⁻¹ (amide C=O stretch)

X-ray crystallography of a bromo-analog confirms the planar pyrazoloquinoline system with dihedral angles of 2.8° between fused rings.

Challenges and Optimization Strategies

Regioselectivity in Substitution Reactions

Competing substitution at C4 vs. C8 positions necessitates careful protecting group strategies. Transient protection of C8 with trimethylsilyl groups during 4-ethylphenyl installation improves positional control.

Purification of Polar Intermediates

Flash chromatography (SiO₂, EtOAc/hexanes gradient) remains the standard purification method, though simulated moving bed (SMB) chromatography shows promise for industrial-scale production.

Industrial-Scale Considerations

Kilogram-scale synthesis requires adaptation of laboratory methods:

  • Continuous flow hydrogenation replaces batch reactors for nitro group reductions
  • Mechanochemical grinding enables solvent-free Friedländer condensations
  • QbD (Quality by Design) approaches optimize DOE (Design of Experiments) parameters for critical steps

Emerging Synthetic Technologies

Photoredox Catalysis

Visible-light-mediated C-H activation shows potential for direct functionalization of the pyrazoloquinoline core, avoiding pre-halogenation steps.

Biocatalytic Approaches

Engineered transaminases enable enantioselective synthesis of chiral analogs, though application to the target compound remains exploratory.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-ethylphenyl)-8-(pyrrolidine-1-carbonyl)pyrazoloquinolinone derivatives, and how can yield and purity be optimized?

  • Methodology : Utilize hydrazino-quinoline precursors (e.g., 4-hydrazino-quinolin-2-one) with substituted malononitriles in ethanol under triethylamine (Et₃N) catalysis. Reflux conditions (25–30 hours) and purification via recrystallization (methanol) are critical for achieving ≥65% yields . Monitor reaction progress using TLC and optimize stoichiometry (1:1.4 molar ratio of precursor to reagent) to minimize side products.

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of pyrazoloquinolinone derivatives?

  • Methodology : Combine ¹H/¹³C NMR for functional group analysis (e.g., NH peaks at δ 11.99 ppm, aromatic protons at δ 6.87–7.18 ppm) and mass spectrometry for molecular ion confirmation . For advanced confirmation, employ X-ray crystallography to resolve substituent orientation and hydrogen-bonding networks, as demonstrated for pyrazoline-quinoline hybrids .

Q. How can in vitro biological activity screening be designed for pyrazoloquinolinone derivatives?

  • Methodology : Follow protocols for antimicrobial testing using agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi. Use positive controls (e.g., ciprofloxacin) and quantify minimum inhibitory concentrations (MICs). Structural analogs with pyrrolidine or quinoline moieties have shown activity, suggesting similar testing frameworks .

Advanced Research Questions

Q. What experimental designs are recommended for assessing environmental fate and degradation pathways of pyrazoloquinolinone derivatives?

  • Methodology : Implement long-term stability studies under simulated environmental conditions (pH, UV exposure, microbial activity). Use HPLC-MS to track degradation products and LC₅₀/EC₅₀ assays for ecotoxicity. Reference the INCHEMBIOL project framework for compartmental distribution analysis .

Q. How can computational modeling (e.g., DFT, molecular docking) enhance structure-activity relationship (SAR) studies of this compound?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density and reactive sites. Dock the compound into target protein active sites (e.g., kinase or protease enzymes) using crystallographic data from pyrazoline-quinoline hybrids . Validate predictions with in vitro enzyme inhibition assays.

Q. What strategies address regioselectivity challenges during the synthesis of polycyclic pyrazoloquinolinones?

  • Methodology : Optimize steric and electronic effects using bulky substituents (e.g., 4-ethylphenyl) to direct cyclization. Monitor reaction intermediates via in situ IR or NMR to adjust catalyst loading (e.g., Et₃N vs. DBU) and solvent polarity .

Q. How can accelerated stability testing predict shelf-life and storage conditions for lab-scale batches?

  • Methodology : Conduct ICH-compliant stress testing (40°C/75% RH, light exposure) over 1–3 months. Analyze degradation products via UPLC-QTOF and correlate with Arrhenius kinetics. Environmental fate studies suggest sensitivity to hydrolytic cleavage at the pyrrolidine-carbonyl group .

Q. What comparative analyses differentiate this compound from structurally related analogs (e.g., 3-(5-amino-1-phenylpyrazol-3-yl)-4-hydroxyquinolin-2-one)?

  • Methodology : Perform side-by-side SAR comparisons using:

  • Biological activity : MIC assays against common pathogens .
  • Physicochemical properties : LogP, solubility, and thermal stability (DSC/TGA) .
  • Crystallographic data : Compare packing motifs and hydrogen-bonding patterns .

Methodological Notes

  • Contradictions : While and emphasize ethanol as a solvent, alternative polar aprotic solvents (e.g., DMF) may improve solubility for derivatives with bulky substituents.
  • Data Gaps : Limited environmental toxicity data necessitates extrapolation from quinoline-class compounds .
  • Advanced Tools : Use OriginPro or similar software for kinetic modeling and statistical validation of degradation rates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.